1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).
Thioether Formation: The pyrimidin-2-ylthio group can be introduced through a nucleophilic substitution reaction, where a pyrimidine thiol reacts with a suitable electrophile.
Amide Bond Formation: The carboxamide group can be introduced through an amide coupling reaction, typically using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: As a component in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiophen-2-ylmethyl group.
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the pyrimidin-2-ylthio and thiophen-2-ylmethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS2/c26-18(22-12-15-8-4-11-27-15)17-16(13-28-19-20-9-5-10-21-19)25(24-23-17)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNUZTSMQXKJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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